Vortioxetine Hydrobromide-D8
Description
Nomenclature and Isotopic Designation of Vortioxetine (B1682262) Hydrobromide-D8
The name "Vortioxetine Hydrobromide-D8" clearly indicates the nature of the compound. "Vortioxetine Hydrobromide" is the base drug, and "-D8" signifies that eight deuterium (B1214612) atoms have been incorporated into the molecule. acanthusresearch.comvivanls.com The "D" is the standard chemical symbol for deuterium. This specific labeling provides a distinct mass signature that allows it to be differentiated from the unlabeled vortioxetine in analytical tests.
| Property | Value |
| Full Chemical Name | 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine-2,2,3,3,5,5,6,6-D8 hydrobromide lipomed-shop.com |
| Molecular Formula | C₁₈H₁₄D₈N₂S·HBr lipomed-shop.com |
| Molecular Weight | 387.41 g/mol lipomed-shop.com |
| Parent Drug | Vortioxetine acanthusresearch.com |
| Isotopic Label | Deuterium (D or ²H) acanthusresearch.com |
Role of Deuterated Analogs as Internal Standards in Modern Bioanalytical Studies
In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate and reliable results. aptochem.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to the sample. acanthusresearch.com
Deuterated analogs, such as this compound, are considered the gold standard for use as internal standards. aptochem.com This is because they behave almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization in the mass spectrometer. waters.com The key difference is their higher mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com
The use of a stable isotope-labeled internal standard helps to compensate for variations that can occur during the analytical process, such as:
Matrix Effects: The complex mixture of components in a biological sample (like plasma or urine) can interfere with the ionization of the analyte, either suppressing or enhancing the signal. waters.com A deuterated internal standard experiences similar matrix effects, allowing for accurate correction.
Extraction Recovery: Not all of the analyte may be recovered during the sample preparation process. The deuterated internal standard helps to account for these losses. aptochem.com
Injection Variability: Minor differences in the volume of sample injected into the analytical instrument can be corrected for by using an internal standard. aptochem.com
By using a deuterated internal standard like this compound, researchers can achieve more robust, accurate, and reproducible measurements of vortioxetine in biological samples. acanthusresearch.comnih.gov
Overview of Research Applications for this compound
The primary application of this compound is as an internal standard for the quantitative determination of vortioxetine in various biological matrices. lipomed-shop.comlipomed-usa.com This is a critical component of numerous research studies, including:
Pharmacokinetic Studies: Researchers use this compound to accurately measure the concentration of vortioxetine in blood, plasma, or other tissues over time. This data is used to determine key pharmacokinetic parameters such as absorption rate, half-life, and clearance. nih.gov
Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug to ensure they are therapeutically equivalent. nih.gov Accurate quantification using a deuterated internal standard is essential for these regulatory submissions.
Toxicology Studies: In preclinical toxicology studies, this compound can be used to precisely measure the concentration of vortioxetine in animal tissues to assess potential toxicity. lipomed-usa.comnih.gov
Metabolite Identification: While the primary use is as an internal standard for the parent drug, deuterated standards can also aid in the identification and quantification of drug metabolites.
Properties
Molecular Formula |
C₁₈H₁₄D₈BrN₂S |
|---|---|
Molecular Weight |
387.4 |
Synonyms |
1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-piperazine Hydrobromide-D8; Lu AA 21004 Hydrobromide-D8 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies
General Synthetic Pathways for Vortioxetine (B1682262) Hydrobromide (Parent Compound Context)
Several synthetic routes for the non-deuterated parent compound, Vortioxetine Hydrobromide, have been developed. A common method involves the reaction of 2,4-dimethyl thiophenol with o-bromonitrobenzene, followed by a normal pressure catalytic hydrogenation, a Sandmeyer reaction with piperazine, and finally, a reaction with hydrobromic acid to yield vortioxetine hydrobromide. chemicalbook.com Another practical and commercial process starts with 1-chloro-2-nitrobenzene and 2,4-dimethylbenzenethiol. chemicalbook.com The resulting intermediate undergoes catalytic hydrogenation, and the subsequent aniline is cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. chemicalbook.comthieme-connect.com Palladium-catalyzed coupling reactions have also been employed, using starting materials like 1-bromo-2-iodobenzene and 1-Boc-piperazine. chemicalbook.comthieme-connect.com A "one-pot" method has also been described, treating 2-bromobenzenethiol, piperazine, and 1-iodo-2,4-dimethylbenzene with a palladium catalyst. chemicalbook.comthieme-connect.com
| Starting Materials | Key Steps | Catalyst/Reagents | Reported Yield |
|---|---|---|---|
| 2,4-dimethyl thiophenol, o-bromonitrobenzene | Catalytic hydrogenation, Sandmeyer reaction, reaction with piperazine, salt formation | HBr | 96.6% chemicalbook.com |
| 1-chloro-2-nitrobenzene, 2,4-dimethylbenzenethiol | Nucleophilic substitution, catalytic hydrogenation, cyclization of piperazine ring | K2CO3, Raney Ni, H2, HBr | 63.2% over three steps thieme-connect.com |
| 1-bromo-2-iodobenzene, 1-Boc-piperazine | Palladium-catalyzed coupling | Tris(dibenzylideneacetone)dipalladium, BINAP | Moderate yield chemicalbook.comthieme-connect.com |
| 2-bromobenzenethiol, piperazine, 1-iodo-2,4-dimethylbenzene | "One-pot" palladium-catalyzed coupling | Palladium(II) acetate (B1210297), BINAP | Good yield over two steps chemicalbook.comthieme-connect.com |
Methodologies for Deuterium (B1214612) Incorporation into the Vortioxetine Molecular Structure
The introduction of deuterium into the vortioxetine molecule to create Vortioxetine-D8 is a critical step. The "-D8" designation indicates that eight hydrogen atoms have been replaced by deuterium. In the case of Vortioxetine-D8, these substitutions are located on the piperazine ring. caymanchem.com This is typically achieved by using a deuterated starting material, specifically piperazine-D8, in a synthetic route analogous to those used for the parent compound.
General strategies for deuterium incorporation in organic molecules include:
Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often heavy water (D₂O), sometimes under high temperature and pressure. tn-sanso.co.jpgoogle.com
Use of Deuterated Reagents: Commercially available deuterated reagents, such as deuterated sodium borohydride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), can be used for reductive deuteration of carbonyls or other functional groups. nih.gov
Flow Synthesis: Modern flow synthesis methods can improve production throughput and reaction efficiency for deuterated compounds. tn-sanso.co.jp These systems can utilize microwave technology or electrochemical methods to facilitate the deuteration process. tn-sanso.co.jpbionauts.jp
For Vortioxetine-D8, the most direct approach is the use of piperazine-2,2,3,3,5,5,6,6-d8 as a key building block in the final steps of the synthesis, where the piperazine ring is introduced.
Characterization of Isotopic Purity and Enrichment of Vortioxetine Hydrobromide-D8
High-Resolution Mass Spectrometry (HR-MS): HR-MS, often coupled with electrospray ionization (ESI), is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.govresearchgate.net For Vortioxetine-D8, the mass spectrum would show a distribution of peaks corresponding to the D₀ to D₈ species. The isotopic purity is calculated based on the relative intensities of these peaks after correcting for the natural isotopic contributions of other elements in the molecule. researchgate.net
| Isotopologue | Description | Expected Relative Abundance |
|---|---|---|
| D0 | Unlabeled Vortioxetine | ≤1% |
| D1-D7 | Partially labeled Vortioxetine | Low |
| D8 | Fully labeled Vortioxetine | ≥98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the positions of the deuterium labels. rsc.org In the ¹H NMR spectrum of Vortioxetine-D8, the signals corresponding to the protons on the piperazine ring would be absent or significantly reduced. Conversely, the ²H NMR spectrum would show signals at the chemical shifts corresponding to the deuterated positions.
Process Development for Research-Grade Deuterated Compound Synthesis
The development of a robust process for synthesizing research-grade deuterated compounds like Vortioxetine-D8 faces several challenges. These include ensuring high isotopic enrichment, minimizing isotopic scrambling (deuterium appearing in unintended positions), and maintaining high chemical purity. nih.gov
Key considerations in process development include:
Scalability: Transitioning from a small-scale laboratory synthesis to a larger, research-grade production requires optimization of reaction conditions to maintain yield and purity.
Cost-Effectiveness: Deuterated starting materials and reagents can be expensive, so developing efficient synthetic routes that maximize their incorporation is crucial. tn-sanso.co.jp
Purification: The final product must be purified to remove any unreacted starting materials, byproducts, and isotopologues with lower deuterium content. This often involves techniques like chromatography and recrystallization.
Analytical Control: A comprehensive suite of analytical methods, including HR-MS, NMR, and HPLC, is necessary to ensure that each batch of the deuterated compound meets the required specifications for isotopic enrichment and chemical purity.
Advanced Analytical Methodologies and Quantitative Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its high sensitivity and specificity. jgtps.com In the quantitative analysis of vortioxetine (B1682262), the use of a stable isotope-labeled (SIL) internal standard, such as Vortioxetine Hydrobromide-D8, is crucial for achieving reliable and reproducible results. jgtps.comveeprho.comcaymanchem.com The SIL internal standard mimics the chemical and physical properties of the analyte, co-eluting chromatographically, which allows it to compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects. veeprho.com
The validation of an LC-MS/MS method is critical to ensure its performance is suitable for its intended purpose. When using a deuterated internal standard like Vortioxetine-D8, several key parameters are evaluated according to regulatory guidelines. jgtps.com
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response. For the quantification of vortioxetine using its deuterated internal standard, calibration curves are constructed over a specific concentration range. Research has established linear ranges suitable for pharmacokinetic studies.
One study utilizing Vortioxetine-D8 as an internal standard for the analysis of vortioxetine in human plasma established a linear calibration curve over the concentration range of 0.05 to 80.01 ng/mL. jgtps.com Another study involving a deuterated version of vortioxetine demonstrated linearity from 0.2 to 50 ng/mL. nih.gov
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|
| Vortioxetine | Vortioxetine-D8 | 0.05 - 80.01 | >0.99 | jgtps.com |
| Deuterated Vortioxetine (JJH201501) | Fluoxetine | 0.2 - 50 | Not Specified | nih.gov |
| Vortioxetine | Not Specified (RP-HPLC method) | 10,000 - 50,000 | 0.9991 | ijtsrd.com |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of the analytical method.
For high-sensitivity applications, such as pharmacokinetic studies where drug concentrations can be very low, a low LOQ is essential. A method employing Vortioxetine-D8 achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL in human plasma, demonstrating its suitability for such studies. jgtps.com Other methods have reported varying LODs and LOQs depending on the instrumentation and specific methodology used. ijtsrd.comwjpmr.com
| Parameter | Value | Matrix | Internal Standard | Source |
|---|---|---|---|---|
| LLOQ | 0.05 ng/mL | Human Plasma | Vortioxetine-D8 | jgtps.com |
| LOD | 0.02 µg/mL | Not Specified | Not Specified (HPLC) | wjpmr.com |
| LOQ | 0.06 µg/mL | Not Specified | Not Specified (HPLC) | wjpmr.com |
| LOD | 0.23927 µg/mL | Not Specified | Not Specified (RP-HPLC) | ijtsrd.com |
| LOQ | 0.72507 µg/mL | Not Specified | Not Specified (RP-HPLC) | ijtsrd.com |
Precision refers to the closeness of repeated measurements, typically expressed as the relative standard deviation (%RSD), while accuracy is the closeness of a measured value to the true value, expressed as a percentage. Both are assessed at multiple concentration levels, including the LLOQ and higher quality control (QC) samples (low, medium, and high).
In a study using Vortioxetine-D8, both intra-day and inter-day precision and accuracy were evaluated. The results were well within the acceptable limits set by regulatory guidelines, which typically require %RSD to be within 15% (20% at the LLOQ) and accuracy to be within 85-115% (80-120% at the LLOQ). jgtps.com Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, which is a key strength of MS/MS detection. jgtps.com
| Parameter | Concentration Level | Acceptance Criteria | Observed Results | Source |
|---|---|---|---|---|
| Intra-day Precision (%RSD) | LLOQ, LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | Within limits | jgtps.com |
| Inter-day Precision (%RSD) | LLOQ, LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | Within limits | jgtps.com |
| Intra-day Accuracy (%) | LLOQ, LQC, MQC, HQC | 85-115% (80-120% at LLOQ) | Within limits | jgtps.com |
| Inter-day Accuracy (%) | LLOQ, LQC, MQC, HQC | 85-115% (80-120% at LLOQ) | Within limits | jgtps.com |
This compound is available as a Certified Reference Material (CRM). lipomed-shop.comcerilliant.com A CRM is a standard of the highest quality, with its properties certified by a validated procedure, ensuring traceability and a stated uncertainty. lipomed-shop.com In quantitative analysis, CRMs are essential for calibrating instruments and validating analytical methods.
The use of Vortioxetine-D8 as a CRM and stable-labeled internal standard is intended for a variety of analytical applications, including forensic analysis, clinical toxicology, and research. lipomed-shop.comcerilliant.com Its certified purity and concentration ensure the accuracy of the calibration standards and quality controls used in the quantification of vortioxetine in unknown samples. lipomed-shop.com
Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, salts, and other endogenous components that can interfere with LC-MS/MS analysis. nih.gov Therefore, a robust sample preparation step is necessary to isolate the analyte of interest and remove interfering substances.
Solid-Phase Extraction (SPE) is a highly effective technique used for the cleanup and concentration of analytes from complex samples. jgtps.comnih.govlcms.cz In the analysis of vortioxetine from human plasma, a simple SPE method has been successfully employed. jgtps.com This technique involves passing the plasma sample through a cartridge containing a solid sorbent that retains the vortioxetine and its deuterated internal standard. Interfering components are washed away, and the purified analyte and internal standard are then eluted with an appropriate solvent before injection into the LC-MS/MS system. lcms.cz This process not only cleans the sample, reducing matrix effects, but also can concentrate the analyte, thereby improving the sensitivity of the method. jgtps.com
Method Development and Validation Parameters for Deuterated Internal Standards
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed for the analysis of vortioxetine, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful technique for the quantification of various antidepressant drugs. In forensic and clinical toxicology, GC-MS is frequently used for the detection of antidepressants in biological samples such as blood, urine, and tissue. nih.gov The use of deuterated analogs as internal standards is a well-established practice in GC-MS to improve the accuracy of quantitative measurements. nih.gov
Although specific literature detailing a GC-MS method for this compound is not prevalent, the principles of its application can be inferred from methodologies developed for other antidepressants. For instance, GC-MS methods have been successfully developed for the analysis of selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants, often involving a derivatization step to enhance the volatility and thermal stability of the analytes. rcaap.pt In such methods, a deuterated internal standard like Vortioxetine-D8 would be added to the sample at the beginning of the extraction process. This allows for the correction of any analyte loss during sample preparation and variability in the GC injection and ionization processes. The distinct mass-to-charge ratio of the deuterated standard allows for its separate detection from the non-deuterated analyte, ensuring precise quantification.
Application of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for the quantification of compounds in complex mixtures, and Vortioxetine-D8 is frequently utilized as an internal standard in such applications, particularly with LC-MS/MS. This technique is based on the addition of a known amount of an isotopically labeled standard (in this case, Vortioxetine-D8) to a sample containing the analyte of interest (vortioxetine). The ratio of the signal from the analyte to the signal from the internal standard is then used to determine the concentration of the analyte.
A prime example of this application is in pharmacokinetic studies, where the concentration of vortioxetine and its metabolites are measured in biological fluids like plasma over time. In one such study, a liquid chromatography/electro spray ionization tandem mass spectrometry (LC-MS/MS) assay method was developed for the determination of vortioxetine in human serum using Vortioxetine-D8 as the internal standard. jgtps.com This method demonstrated high sensitivity and reproducibility, with a linearity range of 0.05-80.0 ng/mL for vortioxetine. jgtps.com
The following table summarizes the validation parameters of an LC-MS/MS method using Vortioxetine-D8 as an internal standard for the quantification of vortioxetine in human plasma.
| Validation Parameter | Result |
| Linearity Range | 0.05-80.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Recovery of Vortioxetine | Determined at 0.15, 40.60, and 70.01 ng/mL |
| Recovery of Vortioxetine-D8 | Determined at a concentration of 1000 ng/mL |
This data is based on a study developing a reliable LC-MS/MS assay method for vortioxetine in human serum. jgtps.com
Analytical Methodologies for Impurity Profiling and Related Substances Quantification
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Analytical methodologies are essential for the identification and quantification of impurities and related substances in vortioxetine hydrobromide. While this compound is primarily used as an internal standard, the principles of its use in quantitative analysis are also applicable to impurity profiling.
High-performance liquid chromatography (HPLC) and LC-MS are the predominant techniques for the analysis of related substances in vortioxetine. bohrium.comsigmaaldrich.comijtsrd.comijprajournal.comresearchgate.net These methods are designed to separate the main compound from any potential impurities, which can be process-related or degradation products. bohrium.comresearchgate.net In these analyses, a deuterated standard like Vortioxetine-D8 can be used to accurately quantify any identified impurities, especially when a reference standard for a specific impurity is not available.
For instance, a stability-indicating reversed-phase HPLC method was developed to separate and identify potential impurities in vortioxetine. bohrium.com The structures of these impurities were characterized using NMR, MS, and IR spectroscopy. bohrium.com While this study did not explicitly mention the use of Vortioxetine-D8 for quantification, in a regulated environment, an isotopically labeled standard would be the preferred choice for accurate quantification of such impurities once their structures are elucidated.
Application in Forensic and Toxicology Research Methodologies
In the fields of forensic and toxicology research, the accurate quantification of drugs and their metabolites in postmortem specimens is crucial for determining the cause of death and understanding the role of substances in an individual's demise. This compound plays a vital role as an internal standard in the analytical methods used in these investigations.
LC-MS/MS is the method of choice for the analysis of vortioxetine in forensic cases due to its high sensitivity and selectivity. nih.govresearchgate.net In postmortem analysis, biological matrices such as blood, vitreous humor, bile, and various tissues are often complex and can interfere with the analysis. nih.gov The use of a deuterated internal standard like Vortioxetine-D8 is essential to compensate for matrix effects and variations in extraction efficiency, thereby ensuring reliable and accurate quantification of vortioxetine.
Several forensic case reports have detailed the concentrations of vortioxetine in various postmortem specimens. In one case, a validated LC-MS/MS method was used to determine vortioxetine concentrations in a range of postmortem samples. nih.gov While the study did not explicitly name Vortioxetine-D8 as the internal standard, the use of such a standard is implicit in a validated quantitative LC-MS/MS method for forensic purposes.
The following table presents the concentrations of vortioxetine found in various postmortem specimens from a forensic case, illustrating the application of such analytical methods.
| Specimen | Vortioxetine Concentration |
| Blood | 234 ng/mL |
| Vitreous Humor | 10.5 ng/mL |
| Brain | 490 ng/g |
| Lung | 479 ng/g |
| Liver | 3751 ng/g |
| Kidney | 798 ng/g |
| Bile | 2267 ng/mL |
| Gastric Content | 253 ng/mL |
This data is from a study on the development and validation of an LC-MS/MS method for the analysis of vortioxetine in postmortem specimens. nih.gov
Pharmacokinetic and Metabolic Pathway Investigations Utilizing Stable Isotope Tracers
In Vitro Metabolic Studies of Vortioxetine (B1682262) Using Deuterated Analogs
In vitro systems, primarily utilizing human liver microsomes, are fundamental in characterizing the metabolic pathways of new chemical entities. The incorporation of deuterated analogs of vortioxetine in these systems enhances the analytical sensitivity and specificity, facilitating a clearer understanding of its biotransformation.
Identification and Characterization of Metabolic Pathways
Stable isotope-labeled vortioxetine is employed to trace the formation of various metabolites. The primary metabolic pathway for vortioxetine is oxidation, followed by glucuronic acid conjugation. clinpgx.org The main metabolite produced is a pharmacologically inactive carboxylic acid derivative. clinpgx.org Studies in rat liver microsomes have identified several major metabolic pathways, including methylation, hydroxylation, oxidation, and glucuronidation. nih.gov The use of deuterated vortioxetine helps in distinguishing drug-related metabolites from endogenous matrix components in complex biological samples, thereby aiding in the confident identification of even minor metabolic pathways.
Elucidation of Enzyme Involvement (e.g., Cytochrome P450 Isoforms)
Inhibition studies in human and rat liver microsomes have further characterized the interaction of vortioxetine with these enzymes. These studies, which rely on accurate quantification of probe substrate metabolism in the presence of the inhibitor, benefit from the use of stable isotope-labeled standards. The following table summarizes the inhibitory mechanisms of vortioxetine on various CYP450 enzymes in human liver microsomes (HLMs).
| CYP450 Isoform | Inhibition Mechanism in HLMs |
| CYP2C19 | Competitive |
| CYP2D6 | Competitive |
| CYP3A4 | Noncompetitive |
| CYP2C8 | Noncompetitive |
| CYP2B6 | Mixed |
| CYP2C9 | Mixed |
Structural Elucidation of Deuterated Metabolites
The structural identification of metabolites is a critical step in understanding the biotransformation of a drug. High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a powerful technique for this purpose. When a deuterated analog of vortioxetine is used, the resulting metabolites will have a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms they retain. This "isotopic signature" allows for the rapid and unambiguous identification of drug-related material in complex chromatograms. For example, a deuterated major metabolite, JJH201501-01, has been identified and quantified in human plasma alongside its parent deuterated vortioxetine, JJH201501. nih.gov The mass difference between the deuterated parent and its metabolites provides crucial information for proposing and confirming their chemical structures.
Preclinical Pharmacokinetic Studies in Animal Models Employing Deuterated Vortioxetine as a Tracer
Animal models, particularly rodents, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo. Deuterated vortioxetine serves as a valuable tracer in these preclinical studies, enabling detailed pharmacokinetic profiling.
Research on Absorption, Distribution, and Excretion Processes
Following a single oral dose of radiolabeled [14C]-vortioxetine in rats, approximately 59% of the administered radioactivity was recovered in the urine and 26% in the feces, primarily as metabolites. regulations.gov While this study used a radiolabel, similar principles apply to stable isotope tracers like deuterated vortioxetine, which can be quantified by mass spectrometry. Such studies provide critical information on the routes and extent of excretion. Preclinical studies in animal models have shown that vortioxetine exhibits antidepressant-like effects and can enhance cognitive function. nih.govresearchgate.net
Determination of In Vivo Metabolic Fate
The use of deuterated vortioxetine allows for comprehensive metabolite profiling in various biological matrices from animal studies, including plasma, urine, and feces. A study in rats identified 29 metabolites of vortioxetine after oral administration, with 17 found in plasma, 9 in urine, and 12 in feces; of these, 11 were novel. nih.gov The major metabolic pathways identified were consistent with in vitro findings and included methylation, hydroxylation, oxidation, and glucuronidation. nih.gov A toxicokinetic study in rats utilized an LC-MS/MS method for the simultaneous determination of a deuterated vortioxetine ("deuvortioxetine"), vortioxetine, and their common carboxylic acid metabolite in plasma. researchgate.net This demonstrates the utility of deuterated analogs in quantifying both the parent drug and its metabolites to understand their kinetic profiles in vivo.
The following table summarizes key pharmacokinetic parameters of vortioxetine in rats from a study that, while not using a deuterated tracer for the main experiment, provides a basis for what would be measured in such a study.
| Pharmacokinetic Parameter | Value (in Rats) |
| Tmax (h) | 3.50 ± 0.84 |
| Cmax (ng/mL) | 14.63 ± 4.00 (for a 3 mg/kg dose) |
| t1/2 (h) | Not specified in this study |
| AUC (0-24h) (ng·h/mL) | 67.30 ± 23.78 (for a 3 mg/kg dose) |
Investigation of Metabolic Enzyme Inhibition and Induction Potentials in Preclinical Models
Preclinical in vitro studies are essential for determining a drug's potential to interfere with the cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of a vast number of pharmaceuticals. solvobiotech.com Investigations into vortioxetine, the non-deuterated parent compound of Vortioxetine Hydrobromide-D8, provide a foundational understanding of its interaction with these enzymes.
Metabolic Enzyme Inhibition
In vitro studies using human liver microsomes (HLMs) and rat liver microsomes (RLMs) have been conducted to characterize the inhibitory effects of vortioxetine on major CYP450 isoforms. nih.govnih.gov Through the use of specific probe substrates for each enzyme, researchers can determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound. nih.govnih.govdntb.gov.ua
Research indicates that vortioxetine is a reversible inhibitor of several CYP enzymes. nih.gov IC50-shift assays revealed no time-dependent inhibition (TDI), suggesting that the inhibitory effects are not mechanism-based, where an irreversible inactivation of the enzyme would occur. nih.govnih.gov
In human liver microsomes, vortioxetine demonstrated competitive inhibition for CYP2D6 and CYP2C19. nih.govnih.gov It showed noncompetitive inhibition for CYP3A4 and CYP2C8, and a mixed type of inhibition for CYP2B6 and CYP2C9. nih.govnih.gov The specific inhibition constants (Ki) and the type of inhibition for each enzyme in HLMs are detailed in the table below.
Table 1: Inhibitory Mechanism of Vortioxetine on CYP450 Enzymes in Human Liver Microsomes (HLMs)
| CYP450 Isoform | Probe Substrate | Inhibition Type | Ki (μM) |
|---|---|---|---|
| CYP2D6 | Dextromethorphan | Competitive | 9.37 |
| CYP2C19 | Mephenytoin | Competitive | 2.17 |
| CYP3A4 | Midazolam | Noncompetitive | 7.26 |
| CYP2C8 | Amodiaquine | Noncompetitive | 6.96 |
| CYP2B6 | Bupropion | Mixed | 8.55 |
| CYP2C9 | Losartan | Mixed | 4.17 |
Data sourced from Zhan et al. (2023). nih.govnih.govdntb.gov.ua
Similar mechanistic studies in rat liver microsomes found varying types of inhibition. nih.govnih.gov For instance, vortioxetine was found to be a strong competitive inhibitor of CYP2C-2 in this preclinical model. nih.gov
Table 2: Inhibitory Mechanism of Vortioxetine on CYP450 Enzymes in Rat Liver Microsomes (RLMs)
| CYP450 Isoform | Probe Substrate | Inhibition Type | Ki (μM) |
|---|---|---|---|
| CYP2D | Dextromethorphan | Uncompetitive | 100.9 |
| CYP3A | Midazolam | Uncompetitive | 4.41 |
| CYP2B | Bupropion | Competitive | 2.87 |
| CYP2C-2 | Losartan | Competitive | 0.12 |
| CYP2C-1 | Amodiaquine | Mixed | 39.91 |
| CYP2C-3 | Mephenytoin | Noncompetitive | 4.23 |
Data sourced from Zhan et al. (2023). nih.govnih.gov
While these in vitro results identify vortioxetine as a potential inhibitor, the clinical relevance is determined by comparing the inhibitory constants to the actual drug concentrations in the body. springermedizin.de Further analysis has suggested that the potential for clinically meaningful inhibition by vortioxetine is low. springermedizin.denih.gov
Metabolic Enzyme Induction
In addition to inhibition, the potential for a compound to induce the expression of CYP450 enzymes is a critical consideration. Enzyme induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. nih.gov
In vitro studies have consistently shown that vortioxetine has no relevant potential for the induction of cytochrome P450 isozymes. dovepress.comeuropa.eurivistadipsichiatria.it This low induction potential suggests that vortioxetine is unlikely to decrease the plasma concentrations or therapeutic effect of other medications by this mechanism. However, co-administration with a broad CYP450 inducer, such as rifampicin, has been shown to significantly decrease vortioxetine exposure, indicating that other drugs can induce the enzymes responsible for vortioxetine's metabolism. nih.goveuropa.eu
Molecular and Cellular Pharmacological Research Applications Preclinical Focus
In Vitro Receptor Binding and Transporter Inhibition Studies (Quantification via Labeled Compound)
In vitro assays are foundational to characterizing the pharmacological profile of a compound. While the binding affinities are determined for the parent compound, vortioxetine (B1682262), the use of its deuterated analog, Vortioxetine-D8, is crucial for ensuring the accuracy of the concentration data in these experiments. In competitive binding assays, where the displacement of a radioligand by vortioxetine is measured, or in direct binding studies, Vortioxetine-D8 serves as the ideal internal standard to precisely quantify the concentrations of the test compound. As stable isotope labeling does not alter the intrinsic pharmacological properties, the binding characteristics of Vortioxetine-D8 are considered identical to those of vortioxetine.
Vortioxetine demonstrates a high-affinity interaction with the human serotonin (B10506) transporter (SERT), acting as a potent inhibitor of serotonin reuptake. nih.govnih.gov This is a primary mechanism behind its antidepressant effects. Preclinical research quantifies this interaction through binding assays that determine the inhibition constant (Kᵢ). Studies have established a Kᵢ value of 1.6 nM for vortioxetine at the human SERT. nih.gov In conducting such research, Vortioxetine-D8 is employed as an internal standard during LC-MS/MS analysis to verify the exact concentrations of vortioxetine used in the assay, thereby ensuring the reliability of the calculated affinity values.
| Target | Interaction Type | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| SERT | Inhibitor | 1.6 |
| 5-HT1A | Agonist | 15 |
| 5-HT1B | Partial Agonist | 33 |
| 5-HT1D | Antagonist | 54 |
| 5-HT3 | Antagonist | 3.7 |
| 5-HT7 | Antagonist | 19 |
Neurotransmission Modulation Investigations in Preclinical Models (Analytical Measurement of Labeled Compound/Metabolites)
A key area of preclinical investigation is understanding how a compound alters neurotransmitter levels in specific brain regions. In vivo microdialysis studies in rat models have shown that vortioxetine administration leads to an increase in the extracellular concentrations of serotonin, dopamine, and noradrenaline in the medial prefrontal cortex and ventral hippocampus. nih.govimmune-system-research.com To establish a clear relationship between the administered drug and these neurochemical changes, it is essential to simultaneously measure the concentration of vortioxetine and its metabolites in the collected samples. nih.govresearchgate.net Analytical methods, specifically UPLC-MS/MS, are used for this purpose, where Vortioxetine-D8 is the standard of choice for use as an internal standard. jgtps.com This allows for accurate pharmacokinetic profiling alongside the pharmacodynamic measurements, confirming that the observed modulation of neurotransmission is directly correlated with the presence of the drug in the target tissue. researchgate.net
Cellular Uptake and Distribution Studies Utilizing Deuterated Vortioxetine
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is a cornerstone of preclinical development. Investigating how vortioxetine is taken up by cells and distributed throughout the body, particularly its ability to cross the blood-brain barrier, is critical. Studies analyzing the distribution of vortioxetine in postmortem specimens have successfully quantified its concentration in various tissues, including the brain, liver, and kidney. nih.gov Such distribution studies in animal models rely on robust bioanalytical methods to measure drug concentrations in different tissue homogenates. mdpi.com The use of Vortioxetine-D8 as an internal standard in these LC-MS/MS assays is fundamental to achieving the required level of accuracy and precision, enabling researchers to reliably map the tissue distribution of the parent compound.
Research on Neurobiological Processes (e.g., Neurogenesis, Neuronal Firing) in Animal Models Quantified by Deuterated Analogs
Vortioxetine has been investigated for its effects on deeper neurobiological processes, including neurogenesis and neuronal firing, which are thought to be relevant to its long-term therapeutic effects. psychscenehub.comnih.gov Preclinical studies in animal models have shown that chronic vortioxetine administration can increase adult hippocampal neurogenesis and modulate the firing rate of pyramidal neurons in the prefrontal cortex. nih.govnih.gov
To ensure that these observed changes in complex biological processes are a direct consequence of the drug's action, it is imperative to conduct concurrent pharmacokinetic analyses. Researchers must accurately measure the concentration of vortioxetine in the specific brain regions of interest (e.g., the hippocampus for neurogenesis studies). This correlation of drug exposure to a biological effect is a critical component of pharmacodynamic research. The quantification of vortioxetine in these micro-dissected tissue samples is accomplished using LC-MS/MS, a method for which Vortioxetine-D8 is the essential internal standard, providing the necessary precision to link drug concentration with neuroplastic and electrophysiological changes. alexnackenoff.commontclair.edu
Chemical Stability and Degradation Pathway Elucidation
Forced Degradation Study Methodologies for Vortioxetine (B1682262) Hydrobromide
Forced degradation, or stress testing, is a process used to generate degradation products under more severe conditions than accelerated stability testing. These studies are crucial for developing stability-indicating analytical methods and elucidating degradation pathways. For Vortioxetine Hydrobromide, forced degradation studies are typically conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines, exposing the drug to various stressors including oxidation, hydrolysis, photolysis, and thermal stress. colab.wsnih.gov Analytical techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with detectors like Diode Array (DAD) and Mass Spectrometry (MS), are employed to separate and quantify the parent drug and its degradation products. wisdomlib.orgmdpi.comnih.gov
Vortioxetine Hydrobromide has demonstrated susceptibility to oxidative degradation. mdpi.comnih.gov Studies show that the compound degrades when exposed to oxidizing agents like hydrogen peroxide (H₂O₂). mdpi.comnih.gov In a typical study, a solution of Vortioxetine Hydrobromide is treated with H₂O₂ at various concentrations (e.g., 8-15%) and monitored over time. wisdomlib.orgmdpi.com Research indicates that significant degradation occurs under these conditions, with one study reporting a 46.64–48.76% degradation after 6 hours at room temperature with 15% H₂O₂. mdpi.comnih.gov The primary degradation pathway involves the oxidation of the sulfide moiety. google.com Two main oxidative degradation products (DPs) are often formed. elsevierpure.comnih.gov The major oxidative degradation product has been identified as the benzylic alcohol of Vortioxetine. nih.gov
Hydrolytic stability is assessed by subjecting the compound to acidic, basic, and neutral conditions. Multiple studies have concluded that Vortioxetine Hydrobromide is stable under hydrolytic stress. nih.govmdpi.comnih.gov Exposure to acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and neutral water at elevated temperatures did not result in the formation of significant degradation products. nih.govmdpi.comnih.gov One study noted a minor degradation of 9.9% under acidic conditions, but the general consensus is that the compound is largely resistant to hydrolysis. wisdomlib.org
Photostability testing reveals a compound's susceptibility to degradation upon exposure to light. Vortioxetine Hydrobromide is found to be fragile and degrades significantly under photolytic conditions. colab.wsmdpi.comnih.gov When exposed to UV light (e.g., at 254 nm) for extended periods (e.g., 16 hours or one week), the compound undergoes degradation, leading to the formation of multiple degradation products. mdpi.comnih.govijprajournal.com Studies have identified up to six distinct degradation products under combined photolytic and oxidative stress conditions. colab.wsnih.gov This instability necessitates protecting the drug substance and its formulations from light during manufacturing and storage.
To assess thermal stability, Vortioxetine Hydrobromide is exposed to high temperatures, both in solid form and in solution. Research indicates that the compound is stable under thermal stress conditions. nih.govmdpi.comnih.gov Crystalline forms of Vortioxetine Hydrobromide have been shown to be physically and chemically stable, not degrading or converting to other forms under standard temperature and humidity conditions. googleapis.com
Identification and Structural Characterization of Degradation Products
The identification of degradation products is a critical step in understanding the stability profile of a drug. For Vortioxetine Hydrobromide, advanced analytical techniques such as high-resolution liquid chromatography coupled with mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. nih.govmdpi.com Under oxidative and photolytic stress, several degradation products (DPs) have been identified. nih.govmdpi.com These are often designated as DP1 through DP7 in research literature. mdpi.com The structures of the major DPs have been confirmed through synthesis and subsequent analysis. nih.gov
| Degradation Condition | Number of Products Identified | Primary Techniques for Identification | Notes |
|---|---|---|---|
| Oxidative (H₂O₂) | Multiple (e.g., 2 to 6) | LC-MS/MS, ESI-MS/MS | Major product often identified as the benzylic alcohol or sulfide oxidation product. colab.wsnih.govgoogle.com |
| Photolytic (UV Light) | Multiple (up to 6) | LC-MS/MS, NMR | Significant degradation observed, leading to various products. colab.wsnih.gov |
| Hydrolytic (Acid, Base, Neutral) | None significant | HPLC-DAD | Compound is generally stable under hydrolytic conditions. nih.govmdpi.comnih.gov |
| Thermal | None significant | HPLC-DAD, XRPD | Compound is generally stable under thermal stress. nih.govmdpi.comnih.gov |
Degradation Kinetics Analysis in Controlled Research Environments
Kinetic analysis of degradation helps in predicting the shelf-life and stability of a drug under various environmental conditions. Studies on Vortioxetine Hydrobromide have investigated its degradation kinetics under oxidative and photolytic stress. The degradation under oxidative conditions (e.g., with 15% H₂O₂) has been found to follow first-order kinetics. mdpi.comnih.govresearchgate.net In contrast, photolytic degradation has been reported to follow second-order kinetics. mdpi.comnih.govresearchgate.net These kinetic models are derived by plotting the concentration of the remaining drug against time and fitting the data to appropriate mathematical models. researchgate.net The rate of degradation, particularly under oxidative stress, can also be influenced by the physical state of the compound, such as its degree of crystal disorder. elsevierpure.comnih.govresearchgate.net
| Stress Condition | Kinetic Model | Reference |
|---|---|---|
| Oxidative (15% H₂O₂) | First-Order | mdpi.comnih.govresearchgate.net |
| Photolytic (UV 254 nm) | Second-Order | mdpi.comnih.govresearchgate.net |
Influence of Solid-State Characteristics and Disorder on Chemical Stability of Vortioxetine Hydrobromide-D8
The chemical stability of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. For this compound, while direct studies on the deuterated form are not extensively available, the behavior of its non-deuterated counterpart, vortioxetine hydrobromide, offers significant insights. Research into the solid-state characteristics of vortioxetine hydrobromide reveals a complex interplay between crystalline form, disorder, and susceptibility to degradation, particularly under oxidative stress.
The solid-state disorder of vortioxetine hydrobromide has been shown to have a notable impact on its oxidative degradation. elsevierpure.comnih.gov Mechanical stress, such as cryogenic ball milling, can be used to generate a range of solid-state disorders. elsevierpure.comnih.gov While this process may not induce immediate chemical degradation, it can lead to salt disproportionation. elsevierpure.comnih.gov The amorphous fraction created through such processes has been observed to remain physically intact under ambient storage conditions. elsevierpure.comnih.gov
When subjected to accelerated oxidative stress conditions, for instance by exposure to a solid oxidative stressor at elevated temperature and humidity, samples with varying degrees of disorder exhibit different degradation kinetics. elsevierpure.comnih.gov Two primary oxidative degradation products have been observed to form, with their rates of formation showing dissimilar relationships to the degree of solid-state disorder. elsevierpure.comnih.gov
For the major degradation product, the rate of formation initially increases with the degree of disorder up to a certain point, after which it decreases as the disordered fraction continues to increase. elsevierpure.comnih.gov In contrast, the formation of the minor degradation product shows a monotonic increase in its kinetics with an increasing disorder content. elsevierpure.comnih.gov This suggests that the specific nature and extent of the disorder play a crucial role in dictating the degradation pathway and rate. Furthermore, for a similar level of crystallinity, the degradation trend can differ between a single-phase disorder generated by milling and a two-phase physical mixture. elsevierpure.comnih.gov These findings underscore the importance of evaluating both the physical and chemical stabilities of disordered solid states of drug substances. elsevierpure.comnih.gov
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is another critical factor influencing the stability of vortioxetine hydrobromide. Different polymorphic forms possess distinct molecular arrangements, which in turn affect their physicochemical properties. acs.org Metastable crystal forms, for instance, generally exhibit higher solubility and dissolution rates compared to their stable counterparts. acs.org However, their inherent instability presents challenges in their preparation and formulation. acs.org
Crystallization under nanoscale confinement has been explored as a method to prepare and stabilize metastable forms of active pharmaceutical ingredients. acs.org In the case of vortioxetine hydrobromide, this technique has been shown to enhance the physical stability of its metastable form α. acs.org The polymorphic behavior is influenced by factors such as the solvent's hydrogen bond donor capacity and molecular volume, particularly in confined spaces. acs.org The stabilized metastable form has demonstrated enhanced physical stability under various temperature and humidity conditions compared to the bulk material. acs.org
Several crystalline forms of vortioxetine hydrobromide have been identified, including forms λ, σ, and ω. googleapis.com The stability of these forms can vary, with some, like crystalline form ω, being described as stable from both a physical and chemical standpoint under standard conditions, showing no degradation or conversion to other crystalline forms. googleapis.com Such stable forms are often not hygroscopic, making them well-suited for pharmaceutical applications. googleapis.com The interplay between thermodynamic and kinetic factors during processes like reactive crystallization also plays a significant role in determining the resulting polymorphic form. acs.org
Detailed Research Findings
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. wisdomlib.orgmdpi.com These studies involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.
Studies on vortioxetine hydrobromide have shown that it is susceptible to degradation under certain stress conditions. wisdomlib.orgmdpi.comnih.gov Specifically, significant degradation has been observed under oxidative and photolytic conditions. mdpi.comnih.govnih.gov The drug is reported to be relatively stable under thermal and various hydrolytic (acidic, basic, and neutral) stress conditions. mdpi.comnih.gov
Under oxidative stress, one major degradation product is typically formed. nih.gov Photolytic stress has also been shown to induce the formation of degradation products. mdpi.comnih.gov The identification and characterization of these degradation products are crucial for ensuring the safety and quality of the drug product and are often carried out using advanced analytical techniques like high-resolution liquid chromatography coupled with mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov
The kinetics of degradation can also be influenced by the stress condition. For instance, the decomposition of vortioxetine has been found to follow first-order kinetics under oxidative conditions and second-order kinetics under photolytic conditions. mdpi.com
The following interactive data table summarizes the findings from forced degradation studies on vortioxetine hydrobromide, which can be considered indicative for this compound.
| Stress Condition | Observed Degradation | Kinetic Order | Key Findings | References |
|---|---|---|---|---|
| Acid Hydrolysis | 9.9% degradation reported in one study | Not specified | Sensitive to acidic conditions. | wisdomlib.org |
| Base Hydrolysis | Stable | Not applicable | Resistant to degradation under basic conditions. | nih.gov |
| Neutral Hydrolysis | Stable | Not applicable | Stable in neutral aqueous conditions. | nih.gov |
| Oxidative Degradation | Significant degradation (e.g., 8% decrease) | First-order | Formation of one major degradation product is common. | wisdomlib.orgmdpi.comnih.gov |
| Thermal Degradation | Stable | Not applicable | Resistant to degradation under heat stress. | nih.gov |
| Photolytic Degradation | Significant degradation | Second-order | Formation of multiple degradation products observed. | mdpi.comnih.gov |
Impurity Profiling and Reference Standard Applications
Utilization of Vortioxetine (B1682262) Hydrobromide-D8 in Impurity Quantification Methods
Vortioxetine Hydrobromide-D8 is principally used as a stable-labeled internal standard for the precise quantification of vortioxetine and its related impurities. lipomed-shop.com In analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of another compound—the analyte. alfa-chemistry.com
The utility of a stable isotope-labeled (SIL) internal standard like Vortioxetine-D8 is based on its chemical and physical properties being nearly identical to the analyte. acanthusresearch.com It co-elutes with the non-labeled compound during chromatography, and it experiences similar ionization and potential matrix effects in the mass spectrometer. acanthusresearch.comamazonaws.com However, due to the replacement of eight hydrogen atoms with deuterium (B1214612), it has a higher mass. This mass difference allows the mass spectrometer to distinguish it from the analyte and its impurities. amazonaws.com
By measuring the ratio of the analyte's signal to the known concentration of the internal standard's signal, analysts can correct for variations in sample preparation, injection volume, and instrument response. This technique, known as isotope dilution mass spectrometry, significantly improves the accuracy and reproducibility of impurity quantification, which is crucial for meeting stringent regulatory requirements for pharmaceutical purity. acanthusresearch.comveeprho.com
Development of Reference Standards for Quality Control in Research Synthesis and Analysis
The development of this compound as a reference standard is a key aspect of quality control in pharmaceutical research and manufacturing. synzeal.com Reference standards are highly characterized materials used as a benchmark for confirming the identity, purity, and concentration of a substance. lipomed-shop.com Vortioxetine-D8 is available as a certified reference material (CRM), which means it has been rigorously tested and comes with a certificate of analysis detailing its properties. lipomed-shop.com
In the context of research and synthesis, these reference standards serve several functions:
Method Validation: They are essential for validating analytical methods, ensuring that the methods are accurate, precise, and specific for quantifying vortioxetine and its impurities. synzeal.com
Quality Control (QC): During the synthesis of vortioxetine, QC laboratories use the D8 standard to accurately measure the levels of impurities in different batches, ensuring consistency and safety. alfa-chemistry.comsynzeal.com
Stability Studies: Reference standards are used in stability studies to quantify the formation of degradation products over time and under various stress conditions. synzeal.com
The availability of a reliable, high-purity deuterated standard like this compound supports the entire lifecycle of the drug substance, from initial synthesis to final formulation. synzeal.comtlcstandards.com
Methodologies for Detecting Process-Related Impurities
The synthesis of an active pharmaceutical ingredient (API) like vortioxetine is a multi-step process that can generate various impurities, including starting materials, intermediates, by-products, and isomers. bohrium.comepa.gov Detecting and controlling these process-related impurities is a critical aspect of pharmaceutical development.
Several sophisticated analytical methodologies have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common. bohrium.comnih.gov These methods are designed to be "stability-indicating," meaning they can separate the API from its potential degradation products and process-related impurities. nih.gov
| Method Type | Chromatographic Column | Mobile Phase Composition | Detection Wavelength | Key Application |
|---|---|---|---|---|
| RP-HPLC | Octadecylsilane (C18) | A mix of triethylamine (B128534) aqueous solution and acetonitrile (B52724) (gradient elution) | 226 nm | Analysis of related substances in vortioxetine hydrobromide. google.com |
| Normal Phase LC | Chiralpak-ADH | n-hexane, ethanol, diethylamine, and trifluoroacetic acid | 235 nm | Separation and quantification of structurally similar isomeric impurities. epa.govresearchgate.net |
| HPLC-DAD | Polar-RP | Acetonitrile, methanol, acetate (B1210297) buffer (pH 3.5), and diethylamine | 226 nm | Determination of vortioxetine in the presence of its degradation products. nih.gov |
| HPLC | Agilent Zorbax SB-CN | Acetonitrile and Ammonium Formate (pH 5.0) | 228 nm | Determination of related substances and oxidation degradation products. magtechjournal.com |
In many of these methods, particularly when coupled with mass spectrometry (LC-MS), this compound would be the ideal internal standard to ensure the accurate quantification of any detected impurities. bohrium.comcineca.it Its use allows for high specificity and sensitivity in complex sample matrices. google.com
Trace Residue Analysis in Research-Grade Compound Samples
The ability to detect and quantify minute quantities of impurities is essential for ensuring the quality of research-grade compounds. Trace residue analysis often pushes the limits of analytical instrumentation, requiring methods with very low limits of detection (LOD) and quantitation (LOQ). ijtsrd.com
The use of a stable isotope-labeled internal standard like this compound is particularly vital for trace analysis. amazonaws.com At low concentrations, analytical signals are more susceptible to interference from the sample matrix (matrix effects), which can either suppress or enhance the signal, leading to inaccurate results. Because the deuterated standard behaves identically to the analyte in the presence of these matrix effects, it provides a reliable way to correct for such interference. acanthusresearch.com
Techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are employed for their high sensitivity and selectivity in trace analysis. cineca.it The combination of a robust LC-MS/MS method with the use of Vortioxetine-D8 as an internal standard allows researchers to confidently measure trace-level process impurities or degradation products in vortioxetine samples, ensuring the material is suitable for its intended research application. cineca.it
| Property | Value | Source |
|---|---|---|
| Full Chemical Name | 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine-2,2,3,3,5,5,6,6-D8 hydrobromide | lipomed-shop.com |
| Molecular Formula | C18H14D8N2S . HBr | lipomed-shop.com |
| Molecular Weight | 387.41 | lipomed-shop.com |
| CAS Number | 2140316-62-5 | lipomed-shop.com |
| Primary Application | Stable-labeled internal standard for quantification of vortioxetine. | lipomed-shop.comveeprho.com |
Future Directions in Deuterated Vortioxetine Research
Advancements in Stereoselective Deuterium (B1214612) Labeling Techniques
The precise, stereoselective introduction of deuterium into complex molecules like vortioxetine (B1682262) is a key area for future research. Current methods for deuterium labeling range from direct hydrogen isotope exchange (HIE) to the use of deuterated precursors in multi-step syntheses. simsonpharma.commdpi.com However, achieving high levels of stereoselectivity at specific molecular positions remains a significant challenge. nih.gov
Future advancements are anticipated in the development of novel catalytic systems that can facilitate stereoselective deuteration with high efficiency and selectivity. nih.govrsc.orgrsc.org This includes the use of transition-metal catalysts, such as those based on iridium or palladium, which have shown promise in directing C-H activation for isotope exchange in heterocyclic compounds. acs.orgacs.org Furthermore, the application of biocatalysis, employing enzymes to selectively introduce deuterium, presents a green and highly specific alternative to traditional chemical methods. nih.gov The development of photochemical approaches for asymmetric radical deuteration also opens new avenues for labeling non-benzylic positions with high enantioselectivity. nih.gov
These advanced techniques could enable the synthesis of novel, chirally pure deuterated isotopologues of vortioxetine. This would not only provide more sophisticated tools for research but could also be instrumental in exploring the concept of "deuterium-enabled chiral switching" (DECS). This approach uses deuterium to stabilize a specific, more active, or less toxic enantiomer of a chiral drug. acs.orgnih.gov
| Labeling Technique | Potential Advantages for Vortioxetine-D8 Synthesis | Key Research Focus |
| Transition-Metal Catalysis | High efficiency and regioselectivity for complex heterocycles. | Development of new ligands to control stereoselectivity. |
| Biocatalysis | High stereospecificity and environmentally friendly conditions. | Enzyme discovery and engineering for specific substrate recognition. |
| Photochemical Deuteration | Access to novel labeling patterns at non-traditional sites. | Catalyst design for improved enantioselectivity and broader substrate scope. |
| Deuterium-Enabled Chiral Switching | Potential for creating more effective or safer single-enantiomer drugs. | Synthesis and pharmacological evaluation of stereospecifically deuterated vortioxetine. |
Integration of Labeled Compounds in Systems Biology and Metabolomics Research
Stable isotope-labeled compounds are invaluable tools in systems biology and metabolomics, allowing for the tracing of metabolic pathways and the accurate quantification of endogenous molecules. simsonpharma.comnih.gov While Vortioxetine Hydrobromide-D8 is primarily used as an internal standard, its potential applications in broader biological systems research are yet to be fully explored.
Future research could involve the use of deuterated vortioxetine to investigate its metabolic fate in complex biological systems with greater precision. By tracing the deuterated label, researchers can identify and quantify metabolites of vortioxetine, providing a clearer picture of its biotransformation pathways. researchgate.net This is particularly relevant for understanding drug-drug interactions and inter-individual variability in metabolism.
In the context of neuropharmacology, stable isotope-resolved metabolomics (SIRM) could be employed to study the downstream effects of vortioxetine on neuronal metabolism. universiteitleiden.nlnih.gov By using labeled metabolic precursors in combination with vortioxetine treatment, it may be possible to map the drug's impact on central carbon metabolism, neurotransmitter synthesis, and other key pathways in the brain. universiteitleiden.nl This approach would provide a dynamic view of the metabolic perturbations induced by vortioxetine, offering new insights into its mechanism of action beyond receptor binding and neurotransmitter reuptake inhibition.
| Research Area | Application of Deuterated Vortioxetine | Potential Insights |
| Metabolic Profiling | Tracing the biotransformation of vortioxetine. | Identification of novel metabolites and elucidation of metabolic pathways. |
| Systems Biology | Investigating the on- and off-target effects on cellular networks. | Understanding the broader physiological impact of the drug. |
| Neuro-metabolomics | Studying the impact on brain metabolism in preclinical models. | Linking receptor modulation to changes in neuronal energy and neurotransmitter metabolism. |
Expanding Applications in Targeted Drug Discovery and Development Methodologies
Future research could systematically explore the potential of selective deuteration to create a next-generation version of vortioxetine with an optimized pharmacokinetic profile. By identifying the primary sites of metabolism on the vortioxetine molecule, medicinal chemists could design and synthesize analogues with deuterium substitutions at these "soft spots". nih.gov This could lead to a drug with a more favorable dosing regimen or a better safety profile. The approval of deuterated drugs like deutetrabenazine has paved the way for this approach, demonstrating its clinical and commercial viability. acs.org
Furthermore, deuteration can be used to stabilize chiral centers that are prone to in vivo epimerization. acs.orgnih.gov If vortioxetine or its metabolites have stereoisomers with different pharmacological activities, deuterium substitution could be a valuable tool to maintain the desired stereochemistry, thereby enhancing therapeutic efficacy and reducing potential off-target effects.
| Drug Development Strategy | Application of Deuteration | Potential Therapeutic Advantage |
| Metabolic Switching | Site-specific deuteration at metabolically labile positions of vortioxetine. | Improved half-life, reduced metabolic clearance, potentially lower dosing frequency. |
| Chiral Stabilization | Deuteration at or near a stereocenter to prevent racemization. | Enhanced target specificity and reduced potential for off-target effects from the other enantiomer. |
| Toxicity Reduction | Blocking the formation of potentially reactive or toxic metabolites. | Improved safety and tolerability profile. |
Innovation in Quantitative Bioanalytical Techniques Leveraging Deuterated Standards
This compound is already a key component in modern quantitative bioanalysis, serving as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. clearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response. nih.gov
Future innovations in this area will likely focus on the development of even more sensitive and robust bioanalytical methods. High-resolution mass spectrometry (HRMS) is increasingly being adopted in quantitative bioanalysis and can offer enhanced selectivity compared to traditional triple quadrupole instruments. The use of Vortioxetine-D8 in HRMS methods will continue to be critical for achieving high accuracy and precision.
Moreover, as the field moves towards microsampling techniques and the analysis of unconventional biological matrices (e.g., dried blood spots, saliva), the need for highly reliable internal standards like Vortioxetine-D8 will become even more pronounced. Future research will involve validating its use in these novel analytical workflows. There is also potential to develop multiplexed assays that simultaneously quantify vortioxetine and its key metabolites, for which their respective deuterated standards would be essential for accurate measurement. The limitations of deuterated standards, such as potential for in-source deuterium loss or chromatographic shifts, will also drive research into optimizing mass spectrometry conditions and chromatographic methods to mitigate these effects.
| Bioanalytical Innovation | Role of this compound | Impact on Research |
| High-Resolution Mass Spectrometry (HRMS) | Essential for accurate quantification in complex matrices with high selectivity. | Improved analytical performance and confidence in quantitative data. |
| Microsampling Techniques | Enables accurate analysis of low-volume samples. | Facilitates less invasive sampling in clinical and preclinical studies. |
| Multiplexed Assays | Used as an internal standard for the parent drug in methods that also quantify metabolites. | Comprehensive pharmacokinetic profiling from a single analysis. |
| Method Optimization | Characterization of its behavior under various analytical conditions. | Development of more robust and reliable bioanalytical methods with minimized analytical artifacts. |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Vortioxetine Hydrobromide-D8 in analytical settings?
this compound, a deuterated isotopologue of vortioxetine, is synthesized via deuteration of the parent compound at specific positions. Characterization typically involves:
- Mass spectrometry (MS) for isotopic purity verification (deuterium incorporation ≥98%) .
- Nuclear magnetic resonance (NMR) to confirm structural integrity and deuterium placement .
- High-performance liquid chromatography (HPLC) to assess chemical purity (>99%) and distinguish from impurities like Related Compound G (e.g., 1-{2-[(2,6-Dimethylphenyl)thio]phenyl}piperazine hydrobromide) .
- Stability testing under controlled storage conditions (e.g., -20°C in sealed, light-protected containers) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal protective equipment (PPE): Double-layer nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact with dust particles .
- Ventilation: Use of fume hoods or HEPA-filtered respirators to avoid inhalation of airborne particulates .
- Waste disposal: Compliance with local regulations for halogenated organic compounds; incineration is preferred for large quantities .
- Emergency protocols: Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and avoidance of water release due to potential aquatic toxicity .
Q. How does this compound differ pharmacologically from non-deuterated vortioxetine?
Deuterium substitution reduces metabolic clearance via the isotope effect , potentially altering:
- Pharmacokinetics: Extended half-life in preclinical models due to slowed hepatic CYP450-mediated oxidation .
- Receptor binding: No significant changes in affinity for serotonin transporters (SERT) or 5-HT receptors (e.g., 5-HT1A/7), as deuterium does not modify the active pharmacophore .
- Analytical utility: Enhanced mass spectral resolution for quantitative assays (e.g., LC-MS/MS) in human plasma .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s neurochemical mechanisms in vivo?
- Dose-ranging studies: Use deuterated vs. non-deuterated vortioxetine in rodent models to isolate isotope effects on brain penetration and metabolite profiles .
- Microdialysis: Couple with LC-MS to measure extracellular serotonin (5-HT) and norepinephrine (NE) levels in prefrontal cortex after acute/chronic dosing .
- Behavioral assays: Pair with cognitive tasks (e.g., Morris water maze) to assess deuterium’s impact on vortioxetine’s pro-cognitive effects in depression models .
Q. How should researchers address contradictions in toxicity data between this compound and its parent compound?
- Discrepancy: Non-deuterated vortioxetine shows reproductive toxicity (GHS08 classification) , but deuterated analogs lack comprehensive toxicological profiles.
- Resolution:
- Conduct Ames tests and micronucleus assays to evaluate deuterium’s influence on mutagenicity .
- Perform repeat-dose toxicity studies in rodents (28–90 days) with histopathological analysis of organs (e.g., liver, kidneys) .
- Validate environmental toxicity via Daphnia magna acute immobilization tests to confirm aquatic hazard classifications .
Q. What are the limitations of current clinical data on vortioxetine’s cognitive benefits, and how can deuterated analogs address these gaps?
- Limitations: Existing trials lack racial diversity (e.g., 91% White participants) and mechanistic clarity on cognitive improvement drivers .
- Deuterated applications:
- Use this compound in translational PET imaging to quantify SERT occupancy vs. cognitive outcomes in diverse cohorts .
- Integrate deuterated tracers in post-mortem brain studies to map metabolite distribution in Alzheimer’s/depression comorbidity models .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Process controls:
- Standardize deuteration reaction conditions (e.g., solvent purity, temperature, catalyst ratios) .
- Implement QC checkpoints via mid-process HPLC to monitor intermediate purity .
Methodological Resources
- Safety protocols: Refer to OSHA HCS guidelines for halogenated compound handling .
- Synthetic workflows: Follow USP General Chapter <1225> for analytical method validation .
- Data interpretation: Use multivariate regression models to account for deuterium’s pharmacokinetic effects in preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
